1-(4-Ethylphenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine
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Overview
Description
N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE: is a complex organic compound that features a combination of pyridine, phenyl, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized using the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an aldehyde with an enamine in the presence of a base.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Phenyl Group: The phenyl group can be attached using a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the phenyl ring, where electrophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates .
Medicine
Its structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ACETYL-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE
- N-(4-CHLOROPHENYL)-2-[(PYRIDIN-4-YLMETHYL)AMINO]BENZAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE is unique due to its combination of pyridine, phenyl, and pyrimidine moieties. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H20N6OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-[6-oxo-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C19H20N6OS/c1-2-13-6-8-14(9-7-13)22-18(20)25-19-23-15(11-16(26)24-19)12-27-17-5-3-4-10-21-17/h3-11H,2,12H2,1H3,(H4,20,22,23,24,25,26) |
InChI Key |
SLPIRABVJGYWDC-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=CC=CC=N3)/N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=CC=N3)N |
Origin of Product |
United States |
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